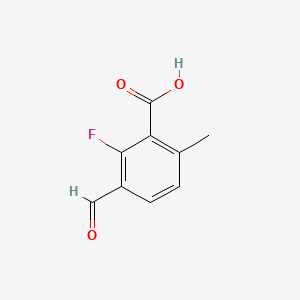
2-Fluoro-3-formyl-6-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-formyl-6-methylbenzoic acid is an aromatic compound with a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-6-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method has been shown to be efficient, especially when using 5-nitro-substituted benziodoxole as a precursor, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in optimizing industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-formyl-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: 2-Fluoro-3-carboxy-6-methylbenzoic acid.
Reduction: 2-Fluoro-3-hydroxymethyl-6-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-formyl-6-methylbenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-formyl-6-methylbenzoic acid depends on its application. . In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the formyl group.
2-Fluoro-3-methylbenzoic acid: Similar but without the formyl group.
2-Fluoro-6-methylbenzoic acid: Similar but lacks the formyl group and has a different substitution pattern.
Uniqueness
2-Fluoro-3-formyl-6-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid core
Propiedades
Fórmula molecular |
C9H7FO3 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
2-fluoro-3-formyl-6-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-2-3-6(4-11)8(10)7(5)9(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
HYCZANLKXRZFFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C=O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


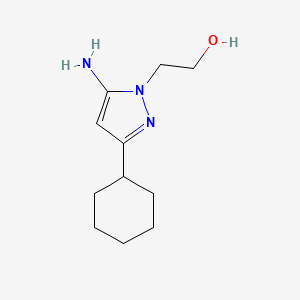
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
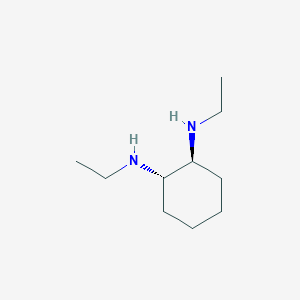
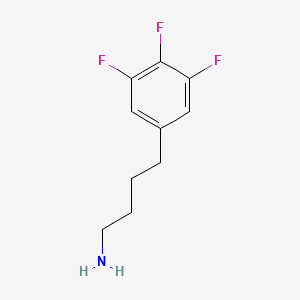
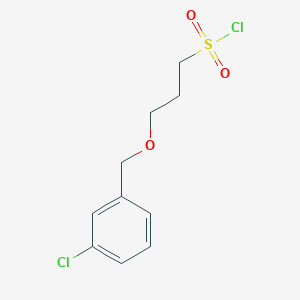


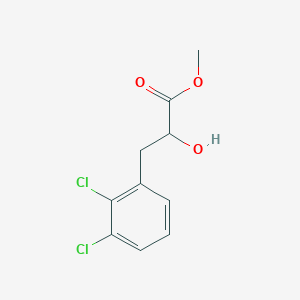
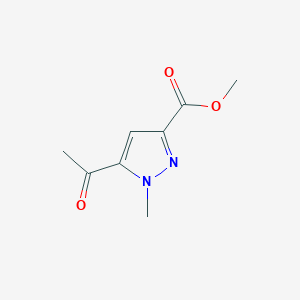


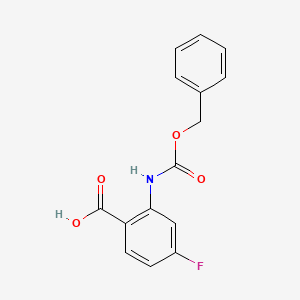
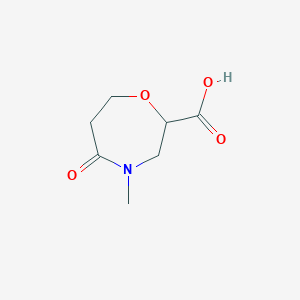
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
